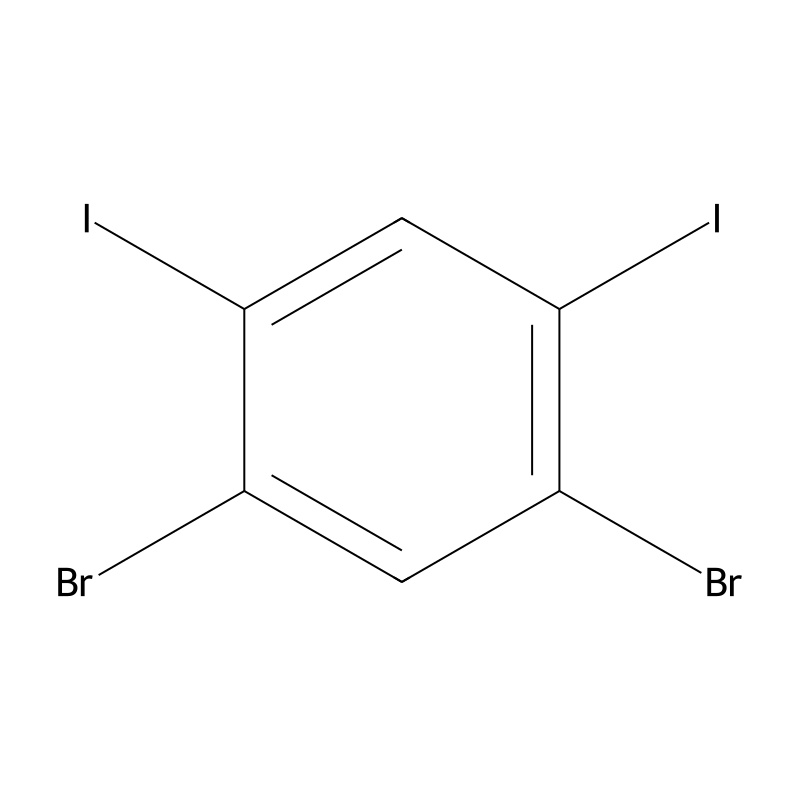

1,5-Dibromo-2,4-diiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Bisimidazole and Bisimidazolium Cruciforms

Scientific Field: Organic Chemistry

Summary of Application: 1,5-Dibromo-2,4-diiodobenzene is used in the synthesis of bisimidazole cruciforms, which are compounds with a cross-like structure. These cruciforms are based on 1,3-di(imidazol-1-yl)-benzene .

Methods of Application: The synthesis involves the Sonogashira coupling of 1,5-dibromo-2,4-diiodobenzene with 4-ethynyl-N,N-dimethylaniline and 4-ethynyl-N,N-dibutyl-aniline, followed by N-arylation with imidazole .

Results or Outcomes: The resulting bisimidazole cruciforms showed strong solvatochromism, meaning their emission colors varied depending on the solvent used. They also exhibited aggregation-induced emission (AIE) properties .

Synthesis of Benzo[1,2-b:4,5-b’]dithiophene

Summary of Application: 1,4-Dibromo-2,5-diiodobenzene is used as a synthetic intermediate in the synthesis of Benzo[1,2-b:4,5-b’]dithiophene .

Results or Outcomes: The synthesis of Benzo[1,2-b:4,5-b’]dithiophene is significant as it is a reagent in the synthesis of high-crystalline medium-band-gap polymers used for organic photovoltaic cells .

Organic Synthesis Intermediate

Summary of Application: 1,4-Dibromo-2,5-diiodobenzene is used as an intermediate in organic synthesis .

Results or Outcomes: The use of 1,4-Dibromo-2,5-diiodobenzene as an intermediate can lead to the synthesis of a variety of organic compounds .

1,5-Dibromo-2,4-diiodobenzene is an organic compound with the molecular formula C6H2Br2I2. It is characterized by the presence of two bromine atoms and two iodine atoms attached to a benzene ring at specific positions. This compound is notable for its unique halogen substitution pattern, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and materials science.

- Halogen Exchange: This compound can participate in halogen exchange reactions, where bromine or iodine can be replaced by other halogens or functional groups.

- Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, which can lead to the formation of various derivatives.

- Coupling Reactions: It can also serve as a coupling partner in reactions such as Suzuki or Sonogashira coupling, facilitating the formation of biaryl compounds.

Several methods exist for synthesizing 1,5-dibromo-2,4-diiodobenzene:

- Direct Halogenation: This method involves the bromination and iodination of benzene derivatives under controlled conditions.

- Multi-step Synthesis: A more complex route may involve starting from simpler aromatic compounds and introducing halogens through a series of electrophilic aromatic substitutions.

- On-Surface Reactions: Recent studies have explored the on-surface reactions of related compounds on metal surfaces (e.g., gold and silver), which could provide insights into new synthetic pathways or applications in nanotechnology .

1,5-Dibromo-2,4-diiodobenzene has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules.

- Material Science: The compound is explored for its potential use in creating functional materials due to its unique electronic properties.

- Pharmaceuticals: Halogenated compounds often exhibit significant biological activity, making them valuable in drug development.

Studies on the interactions of 1,5-dibromo-2,4-diiodobenzene with various reagents have shown that it can form organometallic intermediates when undergoing reactions on metal surfaces. For example, deiodination processes have been observed under specific conditions leading to the formation of new covalent structures . These interactions are crucial for understanding its reactivity and potential applications in catalysis and material design.

1,5-Dibromo-2,4-diiodobenzene shares similarities with several other halogenated aromatic compounds. Here are some comparisons:

Uniqueness

The uniqueness of 1,5-dibromo-2,4-diiodobenzene lies in its specific arrangement of bromine and iodine substituents on the benzene ring. This unique substitution pattern influences its electronic properties and reactivity compared to other similar compounds.

Molecular Formula and Structural Configuration (C₆H₂Br₂I₂)

The molecular formula C₆H₂Br₂I₂ defines 1,5-Dibromo-2,4-diiodobenzene as a polyhalogenated aromatic compound with a molecular weight of 487.70 grams per mole [1] [2] [3]. The compound features a benzene ring core with four halogen substituents, specifically two bromine atoms and two iodine atoms, arranged in a specific positional pattern that defines its chemical identity and properties [1] [3].

The structural configuration exhibits a substitution pattern where bromine atoms occupy positions 1 and 5, while iodine atoms are located at positions 2 and 4 of the benzene ring [3] [4]. This arrangement creates a compound with distinct electronic and steric properties compared to other halogenated benzene isomers [1] [2]. The molecular weight of 487.70 g/mol reflects the substantial contribution of the heavy halogen atoms, particularly iodine, to the overall molecular mass [1] [2] [3].

Atomic Arrangement and Bond Properties

The atomic arrangement of 1,5-Dibromo-2,4-diiodobenzene follows the characteristic planar geometry of substituted benzene rings. The carbon-halogen bonds in this compound exhibit typical characteristics of aromatic halides, with carbon-bromine and carbon-iodine bonds showing different bond lengths and strengths [1] [2]. The presence of both bromine and iodine substituents creates a mixed halogenation pattern that influences the compound's reactivity and physical properties [5].

The benzene ring maintains its aromatic character despite the heavy halogen substitution, with the electron-withdrawing effects of the halogens affecting the electron density distribution across the ring system [1] [5]. The compound contains a total of 10 heavy atoms (6 carbon, 2 bromine, and 2 iodine), with zero rotatable bonds due to the rigid aromatic structure [1]. The topological polar surface area is calculated as 0 Ų, indicating the compound's nonpolar character [1].

Research on halogenated benzenes has shown that the presence of multiple heavy halogens creates unique intermolecular interactions, including halogen-π interactions that can influence the compound's physical properties and crystalline behavior [5] [6]. The specific arrangement of bromine and iodine atoms in the 1,5- and 2,4-positions respectively creates an asymmetric substitution pattern that may affect the compound's dipole moment and intermolecular forces [5].

Crystallographic Parameters

Limited crystallographic data is available specifically for 1,5-Dibromo-2,4-diiodobenzene in the literature. However, the compound exhibits a melting point of 166-167°C, indicating solid-state stability at room temperature [4]. The predicted density of 2.938±0.06 g/cm³ reflects the high molecular weight contribution from the heavy halogen atoms [4].

The physical form is described as a crystalline powder or solid with a white to almost white coloration [1] [2] [4]. Storage conditions require protection from light and temperatures between 2-8°C, suggesting photosensitivity typical of polyiodinated compounds [1] [2] [4]. The predicted boiling point of 380.5±37.0°C indicates thermal stability under moderate heating conditions [4].

Comparative studies of related polyhalogenated benzenes have shown that the presence of multiple heavy halogens can lead to specific crystal packing arrangements driven by halogen-halogen interactions and halogen-π interactions [7] [5] [6]. These interactions can significantly influence the compound's solid-state properties and thermal behavior.

Identification Systems

CAS Registry (96843-23-1) and Indexing

The Chemical Abstracts Service has assigned the unique CAS Registry Number 96843-23-1 to 1,5-Dibromo-2,4-diiodobenzene [1] [2] [3] [8]. This identifier serves as the primary reference for the compound in chemical databases and regulatory applications worldwide [8] [9]. The CAS Registry Number follows the standard format with the check digit verification system established by CAS to ensure accuracy in chemical identification [10] [9].

The compound is also registered under the MDL Number MFCD00192720 in the Molecular Design Limited database system [1] [2] [11]. Additional database identifiers include PubChem CID 4063591, which provides access to comprehensive chemical information in the National Institutes of Health database [2] [3].

1,5-Dibromo-2,4-diiodobenzene (CAS: 96843-23-1) exists as a crystalline solid at room temperature [1] [2]. The compound exhibits a characteristic white to off-white appearance, typically described as a white to almost white powder or crystalline material [3] [4]. Commercial suppliers consistently report the physical state as solid at 20°C, with some variations noting appearances ranging from white to light yellow coloration depending on purity and storage conditions [1] [5].

The molecular formula C₆H₂Br₂I₂ gives rise to a highly halogenated aromatic compound with a molecular weight of 487.70 g/mol [1] [6]. The compound maintains its solid state under standard laboratory conditions, requiring storage at reduced temperatures (2-8°C) and protection from light to maintain stability [1] [2].

Thermodynamic Properties

Melting and Boiling Points

The melting point of 1,5-Dibromo-2,4-diiodobenzene has been experimentally determined to be 166-167°C [7] [8]. This value represents direct experimental measurements obtained using standard melting point determination techniques. The relatively high melting point reflects the substantial intermolecular forces present in the crystalline structure due to the multiple halogen substituents.

For comparison, the related isomer 1,4-Dibromo-2,5-diiodobenzene exhibits a slightly lower melting point of 163-165°C [3] [9], indicating subtle but measurable effects of substitution pattern on thermal properties. The predicted boiling point for 1,5-Dibromo-2,4-diiodobenzene is estimated at 380.5 ± 37.0°C [7] [8], though this value is calculated rather than experimentally determined.

Phase Transition Characteristics

While specific phase transition data for 1,5-Dibromo-2,4-diiodobenzene is limited, comparative studies of related halogenated benzene derivatives provide insight into expected thermal behavior. Research on similar tetrahalogenated benzenes has demonstrated that these compounds typically undergo straightforward solid-to-liquid transitions without intermediate phases at atmospheric pressure [10] [11].

The thermodynamic behavior of heavily halogenated aromatic compounds generally follows predictable patterns, with phase transitions influenced by the number, type, and position of halogen substituents [12]. The predicted density of 2.938 ± 0.06 g/cm³ indicates significant molecular packing efficiency in the solid state [7] [8], which correlates with the observed high melting point.

Solubility Profile in Various Solvents

1,5-Dibromo-2,4-diiodobenzene demonstrates solubility characteristics typical of highly halogenated aromatic compounds. The compound is documented as soluble in toluene [3] [13], indicating compatibility with aromatic and non-polar organic solvents. This solubility pattern is consistent with the compound's lipophilic nature, as evidenced by its calculated LogP value of 4.42 [14] [2].

The molecular structure features zero hydrogen bond donors and acceptors [2], with a topological polar surface area of 0 Ų, confirming its non-polar character. These properties suggest favorable solubility in organic solvents including:

- Aromatic solvents (toluene, benzene derivatives)

- Chlorinated solvents (dichloromethane, chloroform)

- Ethereal solvents (diethyl ether, tetrahydrofuran)

Conversely, the compound is expected to exhibit minimal solubility in polar protic solvents such as water, alcohols, and glycols due to its highly halogenated, hydrophobic structure.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic properties of 1,5-Dibromo-2,4-diiodobenzene are influenced by the substantial effects of heavy halogen substituents on chemical shifts and coupling patterns. Research on halogenated benzene derivatives demonstrates that bromine and iodine substituents significantly affect ¹³C NMR chemical shifts through spin-orbit coupling mechanisms [15] [16].

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the characteristic aromatic region (δ 7-8 ppm) [17] [18]. The substitution pattern with four halogen atoms leaves only two aromatic protons, which would appear as equivalent signals due to the symmetrical substitution pattern. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen substituents, causing downfield shifts relative to unsubstituted benzene [19] [17].

For ¹³C NMR spectroscopy, the aromatic carbons are predicted to exhibit signals between δ 110-160 ppm [17] [18]. The carbons directly bonded to halogens will show characteristic chemical shift patterns, with iodine-bearing carbons typically appearing further upfield than bromine-bearing carbons due to the heavy atom effect and spin-orbit coupling [15] [20]. The quaternary carbons bearing halogens are expected to show the most pronounced chemical shift variations.

Mass Spectrometry

Mass spectrometric analysis of 1,5-Dibromo-2,4-diiodobenzene would be characterized by complex isotopic patterns due to the presence of multiple heavy halogens. The molecular ion peak would appear at m/z 487.70, with the natural isotope abundances of bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) creating a distinctive isotopic envelope.

The compound's exact mass is calculated as 485.661 Da [14] [2], providing high-resolution mass spectrometric identification capabilities. Fragmentation patterns would likely involve sequential loss of halogen atoms, with iodine atoms (mass 127) and bromine atoms (masses 79/81) being preferentially eliminated under standard electron ionization conditions.

Common fragmentation pathways for polyhalogenated benzenes include:

- Loss of individual halogen atoms (I, Br)

- Sequential halogen elimination

- Formation of dehalogenated aromatic fragments

- Ring fragmentation at higher collision energies

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis of 1,5-Dibromo-2,4-diiodobenzene would reveal characteristic absorption bands associated with the substituted aromatic system. Key spectral features would include:

Aromatic C-H stretching: Expected around 3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [19]. The intensity may be reduced due to the high degree of halogen substitution.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, representing the aromatic ring skeletal vibrations. The substitution pattern would influence the exact frequencies and intensities of these bands.

C-X stretching vibrations: Carbon-halogen bonds would produce characteristic absorptions in the fingerprint region (400-1300 cm⁻¹), with C-I stretches typically appearing at lower frequencies (200-600 cm⁻¹) than C-Br stretches (500-750 cm⁻¹).

Aromatic C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, with specific patterns reflecting the substitution geometry.

Raman spectroscopy would complement IR analysis by providing information about symmetric vibrational modes that may be IR-inactive or weak. The polarizability changes associated with the aromatic ring breathing modes and symmetric C-X stretching vibrations would be particularly prominent in Raman spectra [21] [22].

The heavy halogen substituents would influence the vibrational frequencies through mass effects and electronic perturbations of the aromatic system. Computational studies on related halogenated benzenes suggest that the vibrational spectrum provides fingerprint identification capabilities for specific substitution patterns [23] [22].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₂Br₂I₂ | [1] [6] |

| Molecular Weight | 487.70 g/mol | [1] [6] |

| Physical State (20°C) | Solid | [3] [1] |

| Appearance | White to off-white crystalline powder | [3] [4] |

| Melting Point | 166-167°C | [7] [8] |

| Boiling Point (predicted) | 380.5 ± 37.0°C | [7] [8] |

| Density (predicted) | 2.938 ± 0.06 g/cm³ | [7] [8] |

| LogP | 4.42 | [14] [2] |

| Solubility | Soluble in toluene and organic solvents | [3] [13] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant